Thioglycoside Hydrolysis Rate is 1000-Fold Lower than O-Glycoside, Defining a Unique Functional Niche
Para-nitrophenyl 1-thio-beta-d-glucopyranoside (pNPSG) exhibits a kcat value approximately 1000-fold lower than that of the corresponding O-glycoside, p-nitrophenyl β-D-glucopyranoside (pNPG), when assayed with sweet almond β-glucosidase, despite comparable Km values [1]. This stark difference in turnover number, not binding affinity, makes pNPSG a poor substrate for conventional β-glucosidases but an excellent tool for identifying enzymes with thioglycohydrolase activity or for use as a stable, non-cleavable competitive inhibitor in mechanistic studies [2].
| Evidence Dimension | Catalytic efficiency (kcat) |
|---|---|
| Target Compound Data | kcat ~0.001 (relative to O-glycoside) |
| Comparator Or Baseline | p-nitrophenyl β-D-glucopyranoside (pNPG): kcat set as baseline reference |
| Quantified Difference | Approximately 1000-fold lower kcat for pNPSG |
| Conditions | Sweet almond β-glucosidase (EC 3.2.1.21), pH/pD optimum (5.5–6.6), 37°C, spectrophotometric detection of 4-nitrophenol at 405 nm |
Why This Matters
This quantitative difference validates the use of pNPSG as a selective substrate for unconventional glycosidases in metagenomic screening and as a stable, non-hydrolyzable probe for competitive inhibition studies, preventing false positives that would occur with O-glycoside substrates.
- [1] Shen H, Byers LD. Thioglycoside hydrolysis catalyzed by beta-glucosidase. Biochem Biophys Res Commun. 2007;362(3):717-20. doi:10.1016/j.bbrc.2007.08.043 View Source
- [2] Alverson-Banks Avegno E, et al. Reactive thioglucoside substrates for β-glucosidase. Arch Biochem Biophys. 2013;537(1):1-4. doi:10.1016/j.abb.2013.06.010 View Source
